4-(Cyclohexylmethyl)-3-iodo-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15IN2 |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)-5-iodo-1H-pyrazole |
InChI |
InChI=1S/C10H15IN2/c11-10-9(7-12-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,12,13) |
InChI Key |
XRWQPSPNCWHIME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(NN=C2)I |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of 4 Cyclohexylmethyl 3 Iodo 1h Pyrazole
Reactivity Profiles of the Carbon-Iodine Bond
The carbon-iodine bond at the C-3 position of the pyrazole (B372694) core is the molecule's primary center of reactivity for cross-coupling chemistry. The inherent polarity and relative weakness of the C-I bond make it an excellent substrate for oxidative addition to low-valent transition metal catalysts, most notably palladium and copper. This initiation step unlocks a diverse array of catalytic cycles capable of introducing aryl, alkenyl, alkynyl, and other functionalities onto the pyrazole scaffold. The reactivity is significantly influenced by the choice of catalyst, ligands, base, and reaction conditions, allowing for a high degree of control over the desired chemical transformation. Furthermore, the acidic N-H proton of the pyrazole ring often requires protection to prevent side reactions and catalyst deactivation, a common strategy in the functionalization of nitrogen-containing heterocycles. arkat-usa.orgumich.edu
Palladium-Catalyzed Cross-Coupling Reactions at C-3
Palladium catalysis stands as the most powerful and versatile tool for the functionalization of the 3-iodo-pyrazole core. The C-I bond readily engages in the Pd(0)/Pd(II) catalytic cycles that define several cornerstone reactions in modern organic synthesis. researchgate.netresearchgate.net
The Suzuki-Miyaura reaction is a highly effective method for creating carbon-carbon bonds between the C-3 position of the pyrazole and various aryl or vinyl groups. This reaction typically involves the coupling of the 3-iodopyrazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov Studies on related 3-trifluoromethyl-5-iodo-pyrazoles have demonstrated that these couplings proceed efficiently, offering a pathway to complex bi-aryl structures. nih.gov The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. nih.govrsc.org The choice of ligand, such as XPhos, and the appropriate base are critical for achieving high yields, particularly with sterically demanding or electronically diverse coupling partners. rsc.org
Table 1: Representative Suzuki-Miyaura Coupling of Iodo-Pyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 91 | nih.gov |
| 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 89 | nih.gov |
| 4-Bromo-1H-pyrazole (unprotected) | 4-Tolylboronic acid | XPhos Precatalyst (P1) | K₃PO₄ | Dioxane/H₂O | 86 | nih.gov |
Note: Data is based on analogous iodo- and bromo-pyrazole systems to illustrate typical reaction conditions.
The Sonogashira coupling provides a direct route to 3-alkynyl-pyrazoles by reacting the C-3 iodo group with a terminal alkyne. mdpi.com This transformation is of significant interest as the resulting alkynyl group can serve as a precursor for further synthetic manipulations. The reaction is co-catalyzed by palladium and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base like triethylamine (B128534) (Et₃N). arkat-usa.orgtandfonline.com Research has shown that N-protection of the pyrazole, often with an ethoxyethyl (EtOEt) group, is crucial for achieving high yields in these reactions. arkat-usa.orgresearchgate.net The Sonogashira coupling is generally high-yielding and tolerates a variety of functional groups on the alkyne partner. arkat-usa.orgnih.gov
Table 2: Sonogashira Coupling of N-Protected 3-Iodo-1H-pyrazole Derivatives
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 91 | arkat-usa.orgresearchgate.net |
| 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 93 | arkat-usa.orgresearchgate.net |
| 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 88 | nih.gov |
The Heck reaction enables the synthesis of 3-alkenyl-pyrazoles through the palladium-catalyzed coupling of the C-3 iodo position with an alkene. wikipedia.orgorganic-chemistry.org While direct examples involving 3-iodo-pyrazoles are less common in the cited literature, studies on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles provide valuable insight into the reaction's applicability. clockss.org These studies show that the reaction proceeds efficiently with electron-deficient alkenes like acrylates. The choice of an appropriate N-protecting group (e.g., trityl) and a suitable phosphine (B1218219) ligand (e.g., triethyl phosphite, P(OEt)₃) is critical for obtaining high yields. clockss.orgresearchgate.net The reaction typically results in the formation of a trans-substituted alkene. organic-chemistry.org
Table 3: Heck-Mizoroki Reaction of N-Protected Iodo-Pyrazoles with Alkenes
| Pyrazole Substrate | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1-Trityl-4-iodo-1H-pyrazole | n-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 95 | clockss.org |
| 1-Trityl-4-iodo-1H-pyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 75 | clockss.org |
| 1-Trityl-4-iodo-1H-pyrazole | Methyl vinyl ketone | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 69 | clockss.org |
Note: Data is based on analogous 4-iodo-pyrazole systems, illustrating the potential reactivity at the C-I bond.
The Kumada, Negishi, and Stille reactions represent additional, albeit less frequently reported, avenues for the functionalization of the 3-iodo-pyrazole core. These reactions expand the range of accessible structures by employing different organometallic reagents.
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner. While powerful for forming C-C bonds, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups. In some complex syntheses involving iodo-heterocycles, the Kumada coupling has been reported to be unsuccessful where other methods succeeded. nih.gov
Negishi Coupling: Employing an organozinc reagent, the Negishi coupling offers a milder alternative to the Kumada reaction with improved functional group tolerance. organic-chemistry.org Palladium catalysts with bulky, electron-rich phosphine ligands are often effective for coupling alkyl- and arylzinc halides with iodo-heterocycles. organic-chemistry.org
Stille Coupling: The Stille reaction uses organotin reagents (stannanes) and is known for its exceptional tolerance of a wide array of functional groups. It has been successfully applied to the coupling of iodo-triazoles, a related class of heterocycles, demonstrating its potential for the 3-iodo-pyrazole system. researchgate.net
Table 4: Conceptual Overview of Kumada, Negishi, and Stille Couplings for Iodo-Pyrazoles
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features | Potential Ref |
|---|---|---|---|---|
| Kumada | R-MgX | PdCl₂(dppf) | Highly reactive nucleophile, potential for side reactions. | nih.govresearchgate.net |
| Negishi | R-ZnX | Pd₂(dba)₃ / PCyp₃ | Good functional group tolerance, milder than Grignards. | nih.govorganic-chemistry.org |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions offer a complementary approach to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. Copper(I) iodide (CuI) is a common and effective catalyst for coupling iodo-pyrazoles with nucleophiles like alcohols and amines. nih.govsemanticscholar.org Research on 4-iodo-1H-pyrazoles has shown that direct C-O bond formation can be achieved by coupling with various alcohols under microwave irradiation. nih.govnih.gov These reactions often require a ligand, such as a phenanthroline derivative, and a strong base to proceed efficiently. nih.gov This methodology can be extrapolated to the C-3 iodo position of 4-(Cyclohexylmethyl)-3-iodo-1H-pyrazole to access 3-alkoxy or 3-aryloxy pyrazole derivatives. Similarly, copper has been used to catalyze cascade reactions involving iodo-pyrazoles and amidines to construct fused pyrazolo[4,3-d]pyrimidine systems. sci-hub.se
Table 5: Copper-Catalyzed Coupling of Iodo-Pyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Conditions | Product Type | Ref |
|---|---|---|---|---|---|---|
| 1-Trityl-4-iodo-1H-pyrazole | Allyl alcohol | CuI / 3,4,7,8-Tetramethyl-1,10-phenanthroline | tBuOK | 130 °C, MW | 4-Allyloxy-pyrazole | nih.govsemanticscholar.org |
| 1-Trityl-4-iodo-1H-pyrazole | Benzyl alcohol | CuI / 3,4,7,8-Tetramethyl-1,10-phenanthroline | tBuOK | 130 °C, MW | 4-Benzyloxy-pyrazole | nih.govsemanticscholar.org |
| 1-Trityl-4-iodo-1H-pyrazole | Cyclohexanol | CuI / 3,4,7,8-Tetramethyl-1,10-phenanthroline | tBuOK | 130 °C, MW | 4-Cyclohexyloxy-pyrazole | nih.govsemanticscholar.org |
Note: Data is based on analogous 4-iodo-pyrazole systems to illustrate the potential of copper catalysis.
Table of Mentioned Compounds
| Chemical Name |
| This compound |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole |
| 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole |
| 1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole |
| 1-Aryl-3-CF₃-5-iodo-1H-pyrazole |
| 1-Trityl-4-iodo-1H-pyrazole |
| 1-Trityl-3-methyl-4-iodo-1H-pyrazole |
| 3-Bromo-1H-pyrazole |
| 4-Bromo-1H-pyrazole |
| 4-Iodo-1,5-diphenyl-1H-pyrazole-3-carbaldehyde |
| Allyl alcohol |
| Benzyl alcohol |
| n-Butyl acrylate |
| Copper(I) iodide |
| Cyclohexanol |
| Phenylacetylene |
| Phenylboronic acid |
| 4-Methoxyphenylboronic acid |
| 4-Tolylboronic acid |
| Methyl vinyl ketone |
| Palladium(II) acetate (B1210297) |
| Dichlorobis(triphenylphosphine)palladium(II) |
| Tetrakis(triphenylphosphine)palladium(0) |
| Tris(dibenzylideneacetone)dipalladium(0) |
| Styrene |
| Triethyl phosphite |
| Triethylamine |
| XPhos |
| 3,4,7,8-Tetramethyl-1,10-phenanthroline |
| L-Proline |
| Potassium tert-butoxide |
| Potassium phosphate |
| Sodium carbonate |
| Cesium carbonate |
| Toluene |
| Dioxane |
| Tetrahydrofuran (B95107) |
| Dimethylformamide |
| Ethanol (B145695) |
| Grignard reagent |
| Organozinc reagent |
| Organotin reagent (Stannane) |
| Acetamidine |
| Pyrazolo[4,3-d]pyrimidine |
Nucleophilic Substitution Reactions Involving the C-I Bond
The carbon-iodine bond at the C-3 position of the pyrazole ring is a key site for synthetic transformations. The electron-withdrawing nature of the pyrazole ring, coupled with the good leaving group ability of iodine, facilitates nucleophilic substitution reactions, although often requiring metal catalysis.
Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C-3 position. sigmaaldrich.com Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), Heck (using alkenes), and Buchwald-Hartwig amination (using amines) provide versatile methods to introduce a wide range of substituents. sigmaaldrich.commit.edu For instance, the reaction of this compound with phenylboronic acid in the presence of a palladium catalyst and a suitable base would be expected to yield 4-(cyclohexylmethyl)-3-phenyl-1H-pyrazole. nih.gov The efficiency of these couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. sigmaaldrich.comrsc.org
Direct nucleophilic aromatic substitution is generally less common for unactivated aryl halides but can occur under specific conditions with strong nucleophiles.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Nucleophilic Partner | Expected Product with this compound |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | 3-Aryl/Vinyl-4-(cyclohexylmethyl)-1H-pyrazole |
| Sonogashira | Terminal Alkyne | 3-Alkynyl-4-(cyclohexylmethyl)-1H-pyrazole |
| Heck | Alkene | 3-Alkenyl-4-(cyclohexylmethyl)-1H-pyrazole |
| Buchwald-Hartwig | Amine | 3-Amino-4-(cyclohexylmethyl)-1H-pyrazole |
Formation of Organometallic Reagents from the Iodinated Pyrazole
The C-I bond can be utilized to generate organometallic intermediates, which are powerful nucleophiles for forming new carbon-carbon bonds.
Grignard Reagents: The reaction of this compound with magnesium metal would likely lead to the formation of the corresponding Grignard reagent, 4-(cyclohexylmethyl)-1H-pyrazol-3-ylmagnesium iodide. libretexts.orgyoutube.com This reaction typically requires an ether solvent like diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent. libretexts.org The resulting organomagnesium compound can then react with various electrophiles, such as aldehydes, ketones, and esters, to introduce new functional groups.
Organolithium Reagents: Alternatively, treatment with strong bases like n-butyllithium can induce a halogen-metal exchange, yielding the organolithium species 4-(cyclohexylmethyl)-1H-pyrazol-3-yllithium. youtube.com Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.org
It is important to note that the acidic N-H proton of the pyrazole ring can interfere with the formation of these organometallic reagents by acting as a proton source. libretexts.org Therefore, protection of the pyrazole nitrogen prior to the formation of the organometallic reagent is often a necessary synthetic step. arkat-usa.org
Chemical Transformations of the Pyrazole Heterocycle
Electrophilic Aromatic Substitution at Remaining Unsubstituted Positions (C-5)
Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C-4 position. arkat-usa.org However, since this position is already substituted with a cyclohexylmethyl group, the next most likely position for electrophilic attack is the C-5 position. The directing effect of the substituents already present on the ring will influence the regioselectivity of the substitution. The cyclohexylmethyl group at C-4 is an electron-donating group, which should activate the ring towards electrophilic attack. The iodine at C-3 is a deactivating group but can direct incoming electrophiles. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 4-(cyclohexylmethyl)-3-iodo-5-nitro-1H-pyrazole.
N-Functionalization and its Impact on Reactivity
The nitrogen atoms of the pyrazole ring can be functionalized, which significantly impacts the molecule's reactivity. The N-H proton is acidic and can be removed by a base, allowing for alkylation, acylation, or arylation at the N-1 position. arkat-usa.org For example, reaction with an alkyl halide in the presence of a base like sodium hydride would yield the corresponding N-alkylated pyrazole.
N-functionalization has several important consequences:
Protection: It prevents interference from the acidic N-H proton in reactions such as the formation of organometallic reagents. arkat-usa.org
Solubility: The introduction of different groups on the nitrogen can alter the solubility of the molecule in various solvents.
Electronic Effects: The nature of the substituent on the nitrogen can influence the electron density of the pyrazole ring, thereby affecting its reactivity in other transformations. For example, an electron-withdrawing group on the nitrogen would make the ring less susceptible to electrophilic attack.
Ring-Opening and Rearrangement Pathways
Under certain conditions, the pyrazole ring can undergo ring-opening or rearrangement reactions. These transformations are often initiated by the formation of a reactive intermediate, such as a pyrazole nitrene. fsu.edumdpi.compreprints.orgnih.govpreprints.org While specific studies on this compound are not available, related pyrazole systems have been shown to undergo ring-opening followed by recyclization to form different heterocyclic structures. fsu.edumdpi.compreprints.orgnih.govpreprints.org These pathways are often complex and can be influenced by factors such as the substituents on the ring and the reaction conditions.
Investigation of Pyrazole Tautomerism and its Chemical Implications
N-unsubstituted pyrazoles can exist as two different tautomers due to the migration of the proton between the two nitrogen atoms. nih.gov For this compound, the two possible tautomers are this compound and 4-(cyclohexylmethyl)-5-iodo-1H-pyrazole.
The position of the tautomeric equilibrium is influenced by several factors, including:
Substituent Effects: The electronic nature of the substituents on the ring can favor one tautomer over the other. nih.govresearchgate.net
Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the relative stability of the tautomers. fu-berlin.de
Solid-State Packing: In the solid state, intermolecular interactions can lock the molecule into a specific tautomeric form. researchgate.netfu-berlin.de
The existence of tautomers has important chemical implications. For example, a reaction with an electrophile could potentially occur at either nitrogen atom, leading to a mixture of N-substituted products. Understanding the predominant tautomeric form is crucial for predicting and controlling the outcome of chemical reactions. For many 3-substituted pyrazoles, the tautomer with the substituent at the 3-position is the major one in solution. fu-berlin.de
Reactivity of the Cyclohexylmethyl Substituent
The cyclohexylmethyl group, consisting of a saturated cyclohexyl ring and a methylene (B1212753) bridge, primarily undergoes reactions characteristic of alkanes and activated alkyl chains attached to heterocyclic systems.
The cyclohexyl ring is a saturated carbocycle and, as such, is generally resistant to oxidation and reduction under mild conditions. However, under more forcing conditions, transformations can be induced.
Reduction: As a saturated hydrocarbon ring, the cyclohexyl group is already in a fully reduced state and is therefore inert to typical catalytic hydrogenation or chemical reduction methods that target unsaturated systems. wordpress.comwordpress.com Any reduction reactions would likely target other functionalities within the molecule first.
A summary of potential reactions of the cyclohexyl ring is presented below:
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | Strong oxidants (e.g., KMnO4), heat | Cyclohexanol, Cyclohexanone derivatives, Ring-opened products |
| Biocatalytic Oxidation | P450 enzymes, redox partners, NADPH | Hydroxylated cyclohexyl derivatives |
The methylene bridge (-CH2-) connecting the cyclohexyl ring to the pyrazole nucleus is analogous to a benzylic position, which typically exhibits enhanced reactivity. libretexts.org
Oxidation: The methylene bridge is expected to be the most susceptible position on the cyclohexylmethyl substituent to oxidation. Similar to the side-chain oxidation of alkylbenzenes, strong oxidizing agents could potentially convert the methylene group into a carbonyl, leading to the formation of 4-(cyclohexanecarbonyl)-3-iodo-1H-pyrazole. researchgate.netlibretexts.org
Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could selectively introduce a halogen atom at the methylene bridge, yielding 4-(bromo(cyclohexyl)methyl)-3-iodo-1H-pyrazole. This functionalized intermediate could then serve as a precursor for further synthetic transformations.
A table summarizing potential transformations of the methylene bridge:
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | Strong oxidants (e.g., KMnO4, CrO3) | 4-(Cyclohexanecarbonyl)-3-iodo-1H-pyrazole |
| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | 4-(Bromo(cyclohexyl)methyl)-3-iodo-1H-pyrazole |
Oxidative and Reductive Transformations of the Compound
The entire this compound molecule can undergo a variety of oxidative and reductive transformations, targeting the pyrazole ring, the iodine substituent, or a combination of functionalities.
Oxidative Transformations:
N-Oxidation: The pyrazole ring, being a nitrogen-containing heterocycle, can be oxidized at the nitrogen atoms. msu.edu Treatment with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the formation of the corresponding N-oxides.
Oxidative Degradation: Under harsh oxidative conditions, the pyrazole ring itself can be degraded. researchgate.net However, more controlled oxidation would likely functionalize the substituents as described above.
Reductive Transformations:
Reductive Deiodination: The carbon-iodine bond is susceptible to cleavage under reductive conditions. Catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source can lead to the removal of the iodine atom, yielding 4-(cyclohexylmethyl)-1H-pyrazole. wordpress.comwordpress.com This reaction can also be achieved with various reducing agents. The on-surface deiodination of similar halogenated aromatic compounds has been observed on metal surfaces like Au(111) and Ag(111). acs.org
Reduction of the Pyrazole Ring: The aromatic pyrazole ring can be reduced under more forcing hydrogenation conditions, for example, using platinum oxide (PtO2) as a catalyst at elevated hydrogen pressures, to yield the corresponding pyrazolidine (B1218672) derivative. wordpress.comwordpress.com
Combined Reduction: It is plausible that under certain conditions, both the iodine atom and the pyrazole ring could be reduced simultaneously.
A summary of these transformations is provided in the table below:
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Oxidation | m-CPBA | This compound-N-oxide |
| Reductive Deiodination | H2, Pd/C | 4-(Cyclohexylmethyl)-1H-pyrazole |
| Pyrazole Ring Reduction | H2, PtO2, high pressure | 4-(Cyclohexylmethyl)pyrazolidine |
Mechanistic Studies of Key Chemical Reactions
While no specific mechanistic studies for reactions of this compound have been reported, the mechanisms of the key transformations can be inferred from well-established principles in organic chemistry.
Oxidation of the Methylene Bridge: The oxidation of the methylene bridge likely proceeds through a radical mechanism, especially with reagents like potassium permanganate (B83412). The reaction would be initiated by the abstraction of a hydrogen atom from the methylene group to form a stabilized radical intermediate, which is then further oxidized to the corresponding alcohol and subsequently to the ketone. The stability of this radical intermediate is enhanced by the adjacent pyrazole ring.
Reductive Deiodination: The catalytic hydrogenation for deiodination involves the oxidative addition of the C-I bond to the palladium catalyst surface. The resulting organopalladium intermediate then undergoes hydrogenolysis, where it reacts with hydrogen to regenerate the catalyst and release the deiodinated product.
Sonogashira Cross-Coupling: The 3-iodo-pyrazole moiety is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. arkat-usa.orgresearchgate.netumich.edu The catalytic cycle for the Sonogashira coupling involves the oxidative addition of the iodo-pyrazole to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper salt), and finally reductive elimination to yield the 3-alkynylpyrazole product and regenerate the Pd(0) catalyst.
Computational and Theoretical Investigations of 4 Cyclohexylmethyl 3 Iodo 1h Pyrazole
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic properties and stability of molecular systems. eurasianjournals.com For the pyrazole (B372694) core of the target molecule, insights can be drawn from studies on analogous compounds such as 4-iodo-1H-pyrazole. mdpi.comsemanticscholar.org
DFT calculations are instrumental in determining the optimized molecular geometry of 4-(Cyclohexylmethyl)-3-iodo-1H-pyrazole. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For the pyrazole ring, the geometry is influenced by the electronic effects of the iodine substituent and the steric bulk of the cyclohexylmethyl group.
Theoretical calculations on 4-halogenated-1H-pyrazoles have shown that the substitution pattern influences the geometry. mdpi.comsemanticscholar.org In the case of this compound, the C-I bond length and the angles within the pyrazole ring are key parameters. The stability of the molecule is also assessed by its total electronic energy calculated at a specific level of theory and basis set.
Interactive Table: Calculated Geometric Parameters for the Pyrazole Moiety of this compound (Based on data for 4-iodo-1H-pyrazole)
| Parameter | Value (Å/°) |
| C3-I Bond Length | ~2.08 |
| C3-C4 Bond Length | ~1.39 |
| C4-C5 Bond Length | ~1.38 |
| N1-N2 Bond Length | ~1.35 |
| N2-C3 Bond Angle | ~108.5 |
| C3-C4-C5 Bond Angle | ~106.0 |
| N1-N2-C3 Dihedral Angle | ~0.0 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the iodine atom, while the LUMO may be distributed over the pyrazole ring and influenced by the substituents. The presence of the iodine atom, a halogen, can influence the energy levels of these frontier orbitals. tandfonline.com
Interactive Table: Calculated Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap | 5.15 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. avogadro.cc It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. avogadro.cc
For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atoms of the pyrazole ring, particularly the pyridine-like N2 atom, making it a potential hydrogen bond acceptor. researchgate.net The area around the hydrogen atom attached to the pyrrole-like N1 nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. researchgate.net The iodine atom, due to the phenomenon of halogen bonding, can present a region of positive potential known as a "sigma-hole" along the C-I bond axis, making it an electrophilic site. rsc.org
Molecular Modeling and Dynamics Simulations
While quantum mechanical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational preferences. eurasianjournals.comrsc.org
Conformational analysis helps to identify the most stable arrangement of the cyclohexylmethyl moiety. In general, bulky substituents on a cyclohexane (B81311) ring prefer to occupy an equatorial position to minimize steric hindrance from 1,3-diaxial interactions. libretexts.orgyoutube.com Therefore, the most stable conformer of this compound is likely one where the pyrazole ring is in an equatorial position relative to the cyclohexane ring.
The preferred conformation of this compound is not solely determined by steric effects. Non-covalent intramolecular interactions, such as hydrogen bonds and van der Waals forces, also play a crucial role. While there are no strong intramolecular hydrogen bond donors and acceptors in close proximity, weak C-H···N or C-H···I interactions could influence the rotational barrier around the C4-CH2 bond.
Solvent Effects on Molecular Conformation and Reactivity
The conformation and reactivity of this compound are expected to be influenced by the surrounding solvent environment. Computational modeling, particularly using implicit and explicit solvent models, can predict these effects. The bulky and flexible cyclohexylmethyl group can adopt various conformations, and the preferred geometry is likely to be solvent-dependent.
In nonpolar solvents, intramolecular interactions, such as dispersion forces, will likely dominate, leading to a more compact conformation of the cyclohexylmethyl group. In polar solvents, intermolecular interactions between the solvent molecules and the pyrazole ring, particularly the N-H proton and the nitrogen lone pairs, will become more significant. These interactions can influence the tautomeric equilibrium of the pyrazole ring and the rotational barrier of the cyclohexylmethyl group.
The reactivity of the C-I bond is also susceptible to solvent effects. Polar aprotic solvents are expected to stabilize charged intermediates and transition states that may occur during nucleophilic substitution or metal-catalyzed cross-coupling reactions, thereby enhancing reaction rates.
Table 1: Predicted Solvent Effects on the Properties of this compound
| Property | Nonpolar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., DMF) | Polar Protic Solvent (e.g., Ethanol) |
| Conformation | Compact cyclohexylmethyl group | Extended cyclohexylmethyl group | Hydrogen bonding with pyrazole N-H |
| Reactivity | Lower reactivity in ionic reactions | Enhanced reactivity in polar reactions | Potential for solvent participation in reactions |
| Tautomerism | Less influence on tautomeric equilibrium | Stabilization of one tautomer over another | Stabilization of tautomers via hydrogen bonding |
Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this can include investigating its synthesis and subsequent transformations.
The synthesis of this compound likely involves the iodination of a 4-(Cyclohexylmethyl)-1H-pyrazole precursor. Computational methods, such as Density Functional Theory (DFT), can be employed to locate and characterize the transition states for various iodination reactions. For instance, in an electrophilic iodination, the transition state would involve the formation of a sigma complex between the pyrazole ring and the iodinating agent. The energy barrier associated with this transition state would determine the feasibility and regioselectivity of the reaction.
By mapping the potential energy surface, computational studies can provide a detailed energy profile for each elementary step of a reaction. This includes the identification of reactants, intermediates, transition states, and products. For a reaction involving this compound, such as a Suzuki or Sonogashira coupling, the energy profile would reveal the energetics of oxidative addition, transmetalation, and reductive elimination steps. researchgate.net
Metal-catalyzed cross-coupling reactions are common for iodo-substituted heterocycles. nih.gov Computational modeling can be used to investigate the entire catalytic cycle of, for example, a palladium-catalyzed Sonogashira coupling of this compound with an alkyne. arkat-usa.orgmdpi.com This would involve calculating the geometries and energies of all catalytic intermediates and transition states, providing insights into the rate-determining step and the role of ligands in the catalytic process.
Table 2: Hypothetical Energy Barriers for a Pd-Catalyzed Sonogashira Coupling
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(PPh₃)₄ | 15-20 |
| Transmetalation | Cu(I) cocatalyst | 5-10 |
| Reductive Elimination | - | 10-15 |
Structure-Reactivity Relationships from a Computational Perspective
Computational studies can establish clear relationships between the structure of this compound and its reactivity. The electronic properties of the pyrazole ring are influenced by the electron-donating nature of the cyclohexylmethyl group and the electron-withdrawing and polarizable nature of the iodine atom.
DFT calculations can quantify molecular descriptors such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. The electrostatic potential map would likely show a region of positive potential near the N-H proton, making it susceptible to deprotonation, and a region of negative potential around the nitrogen atoms, indicating their nucleophilicity. The C-I bond will be a key site for reactions, with its reactivity influenced by the electronic push from the cyclohexylmethyl group.
Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies) as a Tool for Structural Elucidation
Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the structure of newly synthesized compounds. mdpi.comresearchgate.net
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com The predicted shifts for the pyrazole ring protons and carbons would be compared with experimental data to confirm the substitution pattern. The signals for the cyclohexylmethyl group would also be predicted, aiding in the assignment of the experimental spectrum.
Similarly, the vibrational frequencies (IR and Raman) can be calculated. mdpi.comderpharmachemica.com The calculated spectrum would show characteristic peaks for the N-H stretch, C-H stretches of the alkyl group, and pyrazole ring vibrations. The C-I stretching frequency would also be a key feature. Discrepancies between calculated and experimental spectra can often be explained by factors such as intermolecular hydrogen bonding in the solid state. mdpi.com
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Approximate Value |
| ¹H NMR | Pyrazole C5-H | 7.5-8.0 ppm |
| ¹³C NMR | Pyrazole C3-I | 90-100 ppm |
| IR | N-H stretch | 3100-3300 cm⁻¹ |
| IR | C-I stretch | 500-600 cm⁻¹ |
Advanced Applications in Chemical Science
Role as a Building Block in Complex Molecular Architectures
The inherent functionalities of 4-(Cyclohexylmethyl)-3-iodo-1H-pyrazole make it a promising starting material for the synthesis of more elaborate molecular structures. The carbon-iodine bond is a key feature, providing a handle for various cross-coupling reactions, while the pyrazole (B372694) ring itself can participate in cyclization reactions.
Synthesis of Fused Pyrazole Systems
The 3-iodo substituent on the pyrazole ring is a prime site for intramolecular and intermolecular reactions to form fused heterocyclic systems. Transition-metal-catalyzed reactions, such as Sonogashira, Heck, and Suzuki couplings, can be employed to introduce functionalities that subsequently participate in cyclization reactions. For instance, the introduction of an alkyne via a Sonogashira coupling could be followed by an intramolecular cyclization to yield pyrazolo[3,4-b]pyridines or other related fused systems. The general reactivity of 3-iodo-1H-pyrazoles in such transformations has been documented, suggesting that this compound would be a viable substrate for creating novel, sterically-influenced fused heterocycles.
Construction of Polycyclic and Spirocyclic Frameworks
The construction of polycyclic and spirocyclic frameworks represents a significant challenge in organic synthesis. The unique substitution pattern of this compound offers potential pathways to such complex structures. The iodine atom allows for the introduction of chains that can undergo intramolecular cycloadditions or ring-closing metathesis reactions.
For example, a multi-step synthesis could involve the N-alkylation of the pyrazole followed by a cross-coupling reaction at the 3-position to introduce a diene-containing substituent. A subsequent intramolecular Diels-Alder reaction could then lead to the formation of a polycyclic system. Alternatively, the introduction of two reactive chains on the pyrazole ring could set the stage for a double-cyclization reaction to form a spirocyclic compound. While no specific examples exist for this particular molecule, the general principles of pyrazole chemistry support the feasibility of these approaches.
Incorporation into Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The this compound molecule possesses several features that could be exploited for its incorporation into supramolecular assemblies. The N-H group of the pyrazole ring is a hydrogen bond donor, and the nitrogen atom at the 2-position is a hydrogen bond acceptor. These functionalities can be used to form predictable hydrogen-bonding networks.
Furthermore, the cyclohexylmethyl group can participate in hydrophobic interactions, driving the self-assembly process in aqueous environments. The iodophenyl moiety can also engage in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular materials. The combination of these interactions could lead to the formation of well-ordered one-, two-, or three-dimensional supramolecular structures with potential applications in areas such as host-guest chemistry or materials science.
Design of Pyrazole-Based Ligands for Metal Coordination and Catalysis
Pyrazole derivatives are well-established as effective ligands in coordination chemistry and catalysis. The ability of the pyrazole ring to coordinate to metal centers through its sp2-hybridized nitrogen atoms has been extensively utilized in the development of a wide range of catalysts.
Ligand Design Principles for this compound Derivatives
The design of ligands based on this compound would revolve around modifying the core structure to introduce additional coordinating atoms and to tune the steric and electronic properties of the resulting ligand. The N-H group can be readily functionalized with various pendant arms containing donor atoms such as nitrogen, oxygen, or sulfur. This would allow for the creation of bidentate, tridentate, or even polydentate ligands.
The bulky cyclohexylmethyl group at the 4-position is expected to exert a significant steric influence on the metal center. This steric hindrance can be advantageous in catalysis, as it can control the access of substrates to the metal center, thereby influencing selectivity. The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the pyrazole ring or the cyclohexyl moiety. The iodine atom at the 3-position could also be replaced with other functional groups via cross-coupling reactions to further fine-tune the ligand's properties.
Table 1: Potential Ligand Modifications and Their Expected Effects
| Modification Site | Modifying Group | Expected Effect on Ligand Properties |
| N1-position | Introduction of a pyridyl or phosphino (B1201336) group | Creation of a bidentate ligand |
| C3-position | Replacement of iodine with an aryl group | Tuning of electronic and steric properties |
| Cyclohexyl group | Introduction of functional groups | Enhanced solubility or secondary coordination |
Coordination Chemistry with Transition Metals
Derivatives of this compound are anticipated to form stable coordination complexes with a variety of transition metals, including but not limited to palladium, copper, nickel, and rhodium. The coordination mode of the pyrazole ligand would depend on the specific ligand design and the nature of the metal ion. Monodentate coordination through the N2-atom is the most basic mode, but multidentate coordination is achievable through appropriate functionalization.
The resulting metal complexes could find applications in various catalytic transformations. For example, palladium complexes of these ligands could be explored as catalysts for cross-coupling reactions, while copper complexes might be active in cycloaddition or oxidation reactions. The steric bulk provided by the cyclohexylmethyl group could be particularly beneficial in asymmetric catalysis, where it could help to create a chiral environment around the metal center, leading to enantioselective product formation.
Table 2: Potential Catalytic Applications of Metal Complexes
| Metal | Potential Catalytic Application | Rationale |
| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Well-established for Pd-catalyzed reactions |
| Copper | Click chemistry, C-H activation | Known activity of copper-pyrazole complexes |
| Rhodium | Hydroformylation, hydrogenation | Potential for high selectivity due to steric bulk |
| Nickel | Polymerization, reduction reactions | Cost-effective alternative to precious metals |
Applications in Homogeneous and Heterogeneous Catalysis
The utility of this compound in catalysis is primarily centered on its potential to serve as a precursor to more complex ligands. While the compound itself is not catalytically active, the pyrazole core and the C-I bond are functional handles that can be elaborated to design sophisticated catalytic systems.
In homogeneous catalysis , the pyrazole moiety of this compound can act as a ligand for transition metals. arkat-usa.org The nitrogen atoms of the pyrazole ring can coordinate with metal centers, forming stable complexes that can catalyze a variety of organic transformations. The bulky cyclohexylmethyl group at the C4 position can play a crucial role in influencing the steric environment around the metal center, which in turn can enhance the selectivity of the catalytic reaction.
Furthermore, the C-I bond at the C3 position is a key functional group for the synthesis of more elaborate ligands through cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Sonogashira, Suzuki, or Heck coupling can be employed to introduce new functionalities at the C3 position, leading to the formation of bidentate or polydentate ligands. These tailored ligands can then be used to create highly efficient and selective homogeneous catalysts for a range of applications, including carbon-carbon bond formation and asymmetric synthesis.
In the realm of heterogeneous catalysis , this compound can be utilized as a molecular precursor for the synthesis of supported catalysts. The pyrazole derivative can be anchored onto a solid support, such as silica, alumina, or a polymer resin, through various chemical linkages. The iodine atom can then be transformed into a catalytically active site, or it can serve as a point of attachment for a metal complex. The resulting heterogeneous catalyst offers the advantages of easy separation from the reaction mixture and potential for recycling, which are critical for sustainable chemical processes.
Precursor in Materials Science Research
The unique molecular architecture of this compound makes it an attractive precursor for the development of novel organic materials with tailored electronic and photophysical properties.
The synthesis of advanced organic materials often relies on the precise assembly of molecular building blocks. This compound serves as a versatile platform for constructing larger, conjugated systems through cross-coupling chemistry. The reactive C-I bond allows for the introduction of various aromatic and heteroaromatic units, extending the π-conjugation of the pyrazole core. This is particularly relevant for the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). arkat-usa.org
The cyclohexylmethyl group at the C4 position can impart desirable properties to the resulting materials. Its bulky and non-polar nature can enhance solubility in organic solvents, which is crucial for solution-based processing techniques. Moreover, the steric hindrance provided by this group can prevent intermolecular aggregation, a phenomenon that often quenches fluorescence and limits the efficiency of organic electronic devices.
| Reaction Type | Reactant | Catalyst | Product Type | Potential Application |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu | 3-Alkynyl-4-(cyclohexylmethyl)-1H-pyrazole | Organic Electronics |
| Suzuki Coupling | Arylboronic Acid | Pd | 3-Aryl-4-(cyclohexylmethyl)-1H-pyrazole | Organic Electronics |
| Heck Coupling | Alkene | Pd | 3-Alkenyl-4-(cyclohexylmethyl)-1H-pyrazole | Functional Polymers |
| Buchwald-Hartwig | Amine | Pd | 3-Amino-4-(cyclohexylmethyl)-1H-pyrazole | Hole-Transport Materials |
This table illustrates potential synthetic transformations of this compound for the development of advanced organic materials.
Utility in Agrochemicals Research
In the field of agrochemical research, the discovery of novel scaffolds is paramount for the development of new and effective crop protection agents. This compound represents a valuable starting material for the synthesis of diverse libraries of compounds with potential herbicidal, fungicidal, or insecticidal activity.
The primary utility of this compound in agrochemical research lies in its role as a versatile intermediate for chemical modifications. The C-I bond at the C3 position is particularly amenable to a wide range of transformations, allowing for the introduction of various pharmacophores and functional groups that are known to be important for biological activity.
Synthetic approaches utilizing this compound often involve palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures. For example, the Suzuki coupling with arylboronic acids can be used to introduce substituted phenyl rings, a common feature in many commercial agrochemicals. Similarly, the Sonogashira coupling with terminal alkynes can provide access to acetylenic pyrazole derivatives, which have shown promise as bioactive compounds.
| Reaction Type | Reagent | Resulting Scaffold |
| Suzuki Coupling | Arylboronic Acid | 3-Aryl-4-(cyclohexylmethyl)-1H-pyrazole |
| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-4-(cyclohexylmethyl)-1H-pyrazole |
| Stille Coupling | Organostannane | 3-Aryl/Alkyl-4-(cyclohexylmethyl)-1H-pyrazole |
| Negishi Coupling | Organozinc Reagent | 3-Aryl/Alkyl-4-(cyclohexylmethyl)-1H-pyrazole |
This table outlines synthetic approaches for the modification of this compound to generate diverse agrochemical scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
